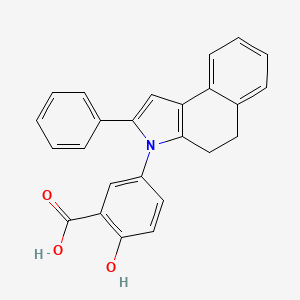









|
REACTION_CXSMILES
|
[Br-].O=[C:3]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:4][CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][C:6]1=[N+]1CCCC1.[NH2:26][C:27]1[CH:35]=[C:31]([C:32]([OH:34])=[O:33])[C:30]([OH:36])=[CH:29][CH:28]=1>C(O)(=O)C>[C:32]([C:31]1[CH:35]=[C:27]([N:26]2[C:6]3[CH2:7][CH2:8][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=4[C:5]=3[CH:4]=[C:3]2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:28]=[CH:29][C:30]=1[OH:36])([OH:34])=[O:33] |f:0.1|
|


|
Name
|
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
|
|
Quantity
|
3.98 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].O=C(CC1C(CCC2=CC=CC=C12)=[N+]1CCCC1)C1=CC=CC=C1
|
|
Name
|
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(C(=O)O)=C1)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
A well stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
to stand at ambient temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid is collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 50 ml of petroleum ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum for 72 hours
|
|
Duration
|
72 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1O)N1C(=CC=2C3=C(CCC12)C=CC=C3)C3=CC=CC=C3
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |